molecular formula C23H28N6O2 B2361228 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896851-79-9

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2361228
CAS RN: 896851-79-9
M. Wt: 420.517
InChI Key: VNXMMINGGRNVNV-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) detailed the synthesis of a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their in vitro potent 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated potential anxiolytic-like and antidepressant activities, highlighting their potential for future research in anxiolytic and antidepressant drug development Zagórska et al., 2009.

Biological Activity of Xanthene Derivatives

Bhatia et al. (2016) investigated the antiasthmatic activity of xanthene derivatives, including compounds with structures similar to the one . These compounds showed significant pulmonary vasodilator activity, suggesting a potential application in developing anti-asthmatic agents Bhatia et al., 2016.

Structure-Activity Relationships and Molecular Studies

Another research by Zagórska et al. (2015) focused on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. The study identified several compounds with potential anxiolytic and antidepressant activities, emphasizing the importance of substituents in receptor affinity and selectivity Zagórska et al., 2015.

Antimycobacterial Activity

Lv et al. (2017) designed novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with considerable activity against drug-sensitive and resistant MTB strains. This study exemplifies the potential use of structurally related compounds in treating mycobacterial infections Lv et al., 2017.

properties

IUPAC Name

4,7-dimethyl-6-(4-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16-7-9-18(10-8-16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)14-13-26-11-5-4-6-12-26/h7-10,15H,4-6,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXMMINGGRNVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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